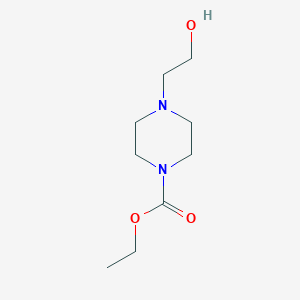

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12/h12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBJYKMWVCDLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281616 | |

| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14000-66-9 | |

| Record name | 14000-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14000-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical properties, a plausible synthetic route, and the expected analytical characterization of this molecule.

Chemical Identity and Properties

This compound is a piperazine derivative featuring both a carbamate and a primary alcohol functional group. These functionalities make it a versatile building block in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14000-66-9 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| SMILES | CCOC(=O)N1CCN(CC1)CCO | [1] |

| InChI Key | MHBJYKMWVCDLPD-UHFFFAOYSA-N | [1] |

Synthesis Pathway

A logical and commonly employed method for the synthesis of this compound involves the reaction of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on standard organic synthesis techniques for similar reactions.

Materials:

-

1-(2-hydroxyethyl)piperazine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2-hydroxyethyl)piperazine in dichloromethane. Add triethylamine to the solution to act as a base and scavenger for the hydrochloric acid byproduct.

-

Addition of Reagent: Cool the reaction mixture in an ice bath. Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product may be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Characterization Data

The following tables summarize the expected characterization data for the synthesized compound based on its structure.

Physical Properties

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Purity | ≥95% (as determined by GC or NMR) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.65 | Triplet | 2H | -N-CH₂-CH₂ -OH |

| ~3.50 | Triplet | 4H | Piperazine ring protons adjacent to N-COOEt |

| ~2.60 | Triplet | 2H | -N-CH₂ -CH₂-OH |

| ~2.50 | Triplet | 4H | Piperazine ring protons adjacent to N-CH₂CH₂OH |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~155 | C =O (Carbamate) |

| ~61 | -O-CH₂ -CH₃ |

| ~60 | -N-CH₂-CH₂ -OH |

| ~58 | -N-CH₂ -CH₂-OH |

| ~53 | Piperazine ring carbons |

| ~44 | Piperazine ring carbons |

| ~14 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2950-2800 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carbamate) |

| ~1240 | C-O stretch (ester) |

| ~1100 | C-N stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 203 | [M+H]⁺ (Molecular ion peak) |

| 172 | [M - CH₂OH]⁺ |

| 158 | [M - C₂H₅OH]⁺ |

| 130 | [M - COOEt]⁺ |

Logical Relationships in Characterization

The following diagram illustrates the relationship between the compound's structure and the expected analytical data.

Caption: Relationship between the chemical structure and its analytical characterization data.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the expected analytical data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is valuable for researchers and professionals engaged in the fields of organic synthesis and drug development.

References

Physicochemical Properties of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a substituted piperazine derivative with the chemical formula C9H18N2O3.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. An in-depth understanding of its physicochemical properties is paramount for its effective application in research and development, influencing factors such as reaction kinetics, formulation, bioavailability, and toxicological assessment. This technical guide provides a summary of the known physicochemical data for this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its comprehensive physicochemical characterization.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C9H18N2O3 | PubChem[1] |

| Molecular Weight | 202.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14000-66-9 | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| XLogP3 (Computed) | -0.4 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

The following sections detail generalized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a suitable technique.[2][3][4][5]

Methodology:

-

A small amount of the liquid sample, this compound, is placed in a small-diameter test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil) using a Thiele tube or a similar apparatus to ensure uniform heating.[2][4]

-

The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a precise method for this determination.[6][7]

Methodology:

-

A standard solution of the compound is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system.

-

The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve. For piperazine derivatives, two pKa values may be observed corresponding to the two nitrogen atoms.[6]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[8][9][10][11][12]

Methodology:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects the absorption and distribution of a compound in biological systems.

Methodology:

-

An excess amount of this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The solubility is typically expressed in units of mg/L or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.

Caption: Logical workflow for physicochemical characterization.

This comprehensive approach to characterizing the physicochemical properties of this compound will provide the necessary data to support its use in further research and development activities. The application of standardized experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in scientific and industrial settings.

References

- 1. This compound | C9H18N2O3 | CID 228934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. uregina.ca [uregina.ca]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No: 14000-66-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds, alongside detailed experimental protocols for acquiring such data. This guide serves as a valuable resource for the synthesis, identification, and characterization of this and similar piperazine derivatives.

Compound Identification and Properties

This compound is a piperazine derivative containing both a carbamate and a primary alcohol functional group.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | PubChem[1] |

| Molecular Weight | 202.25 g/mol | PubChem[1] |

| CAS Number | 14000-66-9 | Santa Cruz Biotechnology[2] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCOC(=O)N1CCN(CC1)CCO | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ |

| ~3.65 | t | 2H | -N-CH₂-CH₂ -OH |

| ~3.50 | t | 4H | -N(C=O)-CH₂ - |

| ~2.60 | t | 2H | -N-CH₂ -CH₂-OH |

| ~2.50 | t | 4H | -N(CH₂)-CH₂ - |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

| (Broad) | s | 1H | -OH |

2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.5 | C =O |

| ~61.5 | -O-CH₂ -CH₃ |

| ~59.0 | -N-CH₂-CH₂ -OH |

| ~53.0 | -N-CH₂ -CH₂-OH |

| ~43.5 | -N(C=O)-CH₂ - |

| ~14.5 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~2970, ~2820 | Medium-Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1240 | Strong | C-N stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 202 | Moderate | [M]⁺ (Molecular Ion) |

| 157 | High | [M - CH₂CH₂OH]⁺ |

| 129 | Moderate | [M - COOCH₂CH₃]⁺ |

| 101 | High | [M - N(CH₂CH₂OH)CH₂CH₂]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

The following sections detail standardized procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

Procedure:

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Procedure:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the instrument, typically via a gas chromatograph for separation and purification.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

CAS number 14000-66-9 properties and uses

- 1. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H18N2O3 | CID 228934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aaronchem.com [aaronchem.com]

- 5. rdchemicals.com [rdchemicals.com]

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Technical Guide to Synthesis and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Its unique physicochemical properties and ability to engage in various biological interactions make it an attractive building block for novel therapeutic agents.[1][2] Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a key intermediate, featuring multiple reactive sites that allow for the systematic development of diverse chemical libraries. The ethyl carbamate at the N1 position serves as a protecting group and modulates the basicity of the piperazine nitrogens, while the hydroxyethyl group at N4 and the secondary amine at N1 (after potential deprotection) provide handles for further functionalization.

Derivatives of this core structure have shown significant potential in various therapeutic areas, including oncology, by inducing apoptosis, and in neuroscience, by modulating serotonergic and monoaminergic pathways.[3][4][5] This guide provides an in-depth overview of the synthesis of the core scaffold and its derivatives, detailed experimental protocols, quantitative data on their biological activities, and visualizations of synthetic and biological pathways.

Synthesis of the Core Scaffold: this compound

The parent compound, with the CAS number 14000-66-9, is typically synthesized through the reaction of 1-(2-hydroxyethyl)piperazine with an acylating agent like ethyl chloroformate.[6][7] The N1 nitrogen of the piperazine is more nucleophilic and reacts selectively under controlled conditions, leaving the N4 nitrogen and the hydroxyl group intact for subsequent modifications.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(2-Hydroxyethyl)piperazine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base, e.g., pyridine)

-

Chloroform (or another suitable solvent, e.g., toluene, dichloromethane)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of 1-(2-hydroxyethyl)piperazine (1.0 eq) and triethylamine (1.1 eq) in chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

Ethyl chloroformate (1.05 eq) dissolved in chloroform is added dropwise to the stirred solution, maintaining the temperature below 10 °C.[8]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by vacuum distillation or column chromatography to afford this compound as a liquid.[7]

Synthetic Strategies for Derivative Development

The this compound scaffold offers three primary sites for chemical modification: the N4-nitrogen, the terminal hydroxyl group, and the N1-carbamate group.

Strategy 1: N-Alkylation and N-Arylation at the N4-Position

Modification at the N4 position is a common strategy to introduce diverse substituents. This typically requires initial protection of the hydroxyl group, followed by deprotection of the N1-carbamate, functionalization of the N1-amine, and finally deprotection of the hydroxyl group. A more direct approach involves building the desired N-substituted piperazine ring first.

Strategy 2: Modification of the Hydroxyl Group

The terminal hydroxyl group can be readily converted into esters or ethers to explore structure-activity relationships.

-

Esterification: Reaction with various acyl chlorides or carboxylic acids (under coupling conditions like DCC/DMAP) yields ester derivatives.

-

Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) produces ether derivatives.

Strategy 3: Modification of the N1-Carbamate

The carbamate group can be hydrolyzed under acidic or basic conditions to reveal the secondary amine, which can then be acylated, sulfonylated, or reductively aminated to introduce a wide array of functional groups.

Experimental Protocol: N-Arylsulfonylation of Piperazine-1-carboxylate (General)

This protocol, adapted for the piperazine-1-carboxylate core, demonstrates the synthesis of N-sulfonylated derivatives after deprotection of the N4-substituent. A similar principle applies to the N1-amine after carbamate removal.

Materials:

-

Ethyl 1-piperazinecarboxylate (1.0 eq)

-

Benzenesulfonyl chloride (or other arylsulfonyl chloride) (1.0 eq)

-

Toluene

-

Methanol

-

Alkaline water (e.g., dilute NaOH solution)

Procedure:

-

Dissolve benzenesulfonyl chloride (1.0 eq) in toluene in a round-bottom flask with stirring.[9]

-

Add a solution of ethyl 1-piperazinecarboxylate (1.0 eq) in toluene dropwise to the flask.

-

Reflux the reaction mixture for 30 minutes. A precipitate should form.[9]

-

After cooling, wash the precipitate with alkaline water and filter.

-

Dissolve the crude precipitate in methanol at room temperature and allow for slow evaporation to obtain crystalline product.[9]

Data Presentation

The following tables summarize quantitative data for representative piperazine derivatives, highlighting their potent biological activities.

Table 1: Cytotoxic Activity of Vindoline-Piperazine Conjugates

Novel conjugates of vindoline with N-substituted piperazines have demonstrated significant antiproliferative effects across numerous human tumor cell lines.

| Compound ID | N-Substituent on Piperazine | Target Cell Line | Activity (GI₅₀) |

| 23 | [4-(Trifluoromethyl)benzyl] | Breast Cancer (MDA-MB-468) | 1.00 µM[10] |

| 25 | 1-Bis(4-fluorophenyl)methyl | Lung Cancer (HOP-92) | 1.35 µM[10] |

| Dimer 4 | Vindoline (via linker) | Cervical Cancer (SiHa) | 2.85 µM[10] |

GI₅₀: The concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxic Activity of Piperazine-2-one Derivatives

Derivatives based on a piperazin-2-one core have also been evaluated for their cytotoxic effects on various cancer cell lines.

| Compound ID | Key Structural Feature | Target Cell Line | Activity (TD₅₀) |

| 4e | TADDOL-derived substituent | Glioblastoma (U251) | > 50 µM[11] |

| 6 | Trifluoromethyl substituent | Glioblastoma (U251) | > 50 µM[11] |

| 4e | TADDOL-derived substituent | Hepatocellular Carcinoma (HUH7) | > 50 µM[11] |

| 6 | Trifluoromethyl substituent | Hepatocellular Carcinoma (HUH7) | > 50 µM[11] |

TD₅₀: The concentration required to reduce cell viability by 50%. Note: While active, these specific compounds showed comparable effects on nonmalignant HUVEC cells.[11]

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of piperazine derivatives.

Caption: General experimental workflow for synthesis and characterization.

Synthetic Pathways to Derivatives

This diagram outlines the primary strategies for modifying the core scaffold.

Caption: Key synthetic strategies for derivatization.

Apoptosis Signaling Pathway

Piperazine derivatives can induce cancer cell death by modulating key apoptotic pathways. This diagram shows a simplified overview of the intrinsic and extrinsic apoptosis pathways, which can be triggered by these compounds.[4]

Caption: Apoptotic pathways targeted by piperazine derivatives.[4]

Serotonergic Signaling Pathway

Many piperazine derivatives exert their effects on the central nervous system by interacting with the serotonergic system, particularly 5-HT receptors, which can influence downstream pathways like BDNF and PKA.[12][13]

Caption: Simplified serotonergic pathway modulated by piperazine derivatives.[3][12]

References

- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C9H18N2O3 | CID 228934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(2-Hydroxyethyl)-piperazin-1-carboxylic acid ethyl ester | 14000-66-9 [sigmaaldrich.com]

- 8. DE1057121B - Process for the preparation of piperazine carboxylic acid esters effective against schistosomiasis - Google Patents [patents.google.com]

- 9. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Among the vast array of piperazine-containing molecules, analogs of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate represent a promising class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these novel analogs, with a focus on their anticancer and antimicrobial properties.

Quantitative Biological Activity Data

The biological efficacy of novel chemical entities is paramount in drug discovery. The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of this compound analogs.

Table 1: Cytotoxic Activity of Hydroxyethyl Piperazine-Based σ Receptor Ligands

| Compound ID | Cancer Cell Line | IC50 (µM) |

| (R)-2b | RPMI 8226 (Multiple Myeloma) | Low µM range |

| and others | (various) | Low µM range |

(Note: Specific IC50 values for a broad panel of cell lines were not detailed in the public domain for direct analogs of this compound. The data presented is for closely related hydroxyethyl piperazine-based compounds.)[1]

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Fluoroquinolone-piperazine hybrids | Ciprofloxacin-resistant P. aeruginosa (CRPA) | 16 |

| Fluoroquinolone-piperazine hybrids | Methicillin-resistant S. aureus (MRSA) | Maintained Potency |

| Chalcone-piperazine derivatives | Candida albicans | 2.22 |

(Note: Data represents broader classes of piperazine derivatives, as specific MIC values for direct analogs of this compound were not available in the reviewed literature.)[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections provide methodologies for key biological assays relevant to the evaluation of this compound analogs.

Anticancer Activity Assessment

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

2. Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

-

Inoculum Preparation and Plating: Prepare a standardized inoculum and spread it evenly onto the surface of an agar plate.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.

-

Incubation: Incubate the plates under suitable conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these analogs exert their biological effects is crucial for rational drug design.

General Experimental Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer agents.

References

- 1. Cytotoxic activities of hydroxyethyl piperazine-based σ receptor ligands on cancer cells alone and in combination with melphalan, PB28 and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action Studies for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core piperazine scaffold is a common feature in numerous neuroactive and pharmacologically significant agents.[1] This technical guide synthesizes the current understanding of the mechanisms of action for various derivatives, providing a detailed overview of their pharmacological effects, supported by experimental data and methodologies. While a single, universal mechanism of action for all derivatives is not established, distinct pathways and activities have been elucidated for specific structural modifications. This document will explore these mechanisms, categorized by their observed therapeutic effects.

Neuroleptic and Antidepressant Properties

The piperazine ring is a well-established pharmacophore in the development of neuroleptic and antidepressant drugs.[1] Derivatives of this compound are explored as intermediates in the synthesis of novel agents targeting neurological disorders.[1] The proposed mechanism for these effects often involves the modulation of neurotransmitter systems.

Serotonergic Pathway Involvement in Analgesia and Anti-inflammatory Effects

One notable derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) , has demonstrated significant anti-nociceptive and anti-inflammatory properties.[2] Studies suggest that its mechanism of action is mediated through the serotonergic pathway.[2]

Experimental Data:

| Compound | Test | Doses (p.o.) | Effect |

| LQFM-008 | Formalin Test (Neurogenic Phase) | 15 and 30 mg/kg | Reduced licking time[2] |

| LQFM-008 | Formalin Test (Inflammatory Phase) | 15 and 30 mg/kg | Reduced licking time[2] |

| LQFM-008 | Tail Flick Test | 15 and 30 mg/kg | Increased latency to thermal stimulus[2] |

| LQFM-008 | Hot Plate Test | 15 and 30 mg/kg | Increased latency to thermal stimulus[2] |

| LQFM-008 | Carrageenan-induced Paw Edema | 7.5, 15, and 30 mg/kg | Reduced edema[2] |

| LQFM-008 | Carrageenan-induced Pleurisy | 30 mg/kg | Reduced cell migration and protein exudation[2] |

Signaling Pathway:

Caption: Serotonergic pathway modulation by LQFM-008.

Experimental Protocols:

-

Formalin Test: This test induces a biphasic nociceptive response (neurogenic and inflammatory). The reduction in licking time in both phases by LQFM-008 indicates both central and peripheral analgesic effects. Pre-treatment with NAN-190 (a 5-HT1A receptor antagonist) and PCPA (a serotonin synthesis inhibitor) antagonized the anti-nociceptive effect, confirming the involvement of the serotonergic system.[2]

-

Tail Flick and Hot Plate Tests: The increased latency to thermal stimuli in these tests suggests a centrally mediated analgesic action of LQFM-008.[2]

-

Carrageenan-induced Paw Edema and Pleurisy: The reduction in edema, cell migration, and protein exudation in these models demonstrates the anti-inflammatory activity of LQFM-008.[2]

Antioxidant Activity

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant properties against H2O2-induced oxidative injury.[3] Compound 9r from this series exhibited the most promising activity.

The mechanism of action for these derivatives involves the activation of the IL-6/Nrf2 positive-feedback loop , which leads to a decrease in reactive oxygen species (ROS) production, stabilization of the mitochondrial membrane potential, and ultimately, inhibition of cell apoptosis.[3]

Experimental Workflow:

Caption: Experimental workflow for antioxidant activity screening.

Signaling Pathway:

Caption: IL-6/Nrf2 positive-feedback loop activation.

Experimental Protocols:

-

MTT Assay: This colorimetric assay was used to assess the cytotoxicity of the synthesized compounds on SH-SY5Y cells. The results indicated that the tested compounds did not show significant toxicity at concentrations up to 80 μM.[3]

-

Flow Cytometry: Cell counting by flow cytometry was employed to evaluate the protective effects of the compounds against H2O2-induced oxidative damage. Most compounds showed effective protection at 20 μM.[3]

-

Mechanistic Studies on Compound 9r: Further investigations on the most potent compound, 9r, included measuring ROS production, mitochondrial membrane potential, and cell apoptosis to elucidate its protective mechanism via the IL-6/Nrf2 pathway.[3]

Anticancer Activity

Derivatives of this compound have also been investigated for their antiproliferative effects against various cancer cell lines.

Cytotoxic Effects on Leukemia Cells

A series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were designed and synthesized, demonstrating interesting cytotoxic potential against several leukemia cell lines (Jurkat, U266, K562, U937, and HL60).[4] Notably, compounds 1a, 1m, and 1n showed high activity against leukemia cells with low toxicity towards normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable selectivity index.[4]

Activity Against Solid Tumors

New series of 1,4-disubstituted phthalazinylpiperazine derivatives (7a-f, 12a-f, and 20a-f) were synthesized and screened for their cytotoxic activities against A549 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines.[5] Compounds 7a-f exhibited excellent selectivity for MDA-MB-231, with IC50 values in the nanomolar range.[5]

Quantitative Data:

| Compound | Cell Line | IC50 (µM) |

| 7e | A549 | 2.19[5] |

| HT-29 | 2.19[5] | |

| MDA-MB-231 | 0.013[5] | |

| Vatalanib | A549 | 20.27[5] |

| HT-29 | 21.96[5] | |

| MDA-MB-231 | 63.90[5] |

Compound 7e was found to be significantly more potent than the reference drug vatalanib.[5]

Carbonic Anhydrase Inhibition

A series of chiral 2-(2-hydroxyethyl)piperazine derivatives carrying a 4-sulfamoylbenzoyl moiety were prepared and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IV, and IX.[6] Some of these compounds displayed inhibitory potency in the nanomolar range, with a preference for inhibiting hCA IX, an isoform associated with cancer.[6] This suggests a potential application of these derivatives in glaucoma treatment and as anticancer agents.

Experimental Protocol:

-

Stopped-Flow CO2 Hydrase Assay: This assay was used to determine the inhibitory activity of the synthesized derivatives against the four hCA isoforms.[6]

The this compound scaffold serves as a valuable starting point for the development of a diverse range of therapeutic agents. The mechanism of action of its derivatives is highly dependent on the specific substitutions made to the core structure. The primary mechanisms identified to date include modulation of the serotonergic system for analgesic and anti-inflammatory effects, activation of the IL-6/Nrf2 pathway for antioxidant activity, and direct cytotoxicity against cancer cells through yet to be fully elucidated pathways. Furthermore, specific derivatives have shown potent inhibition of carbonic anhydrase, indicating their potential in treating a variety of diseases. Future research should focus on elucidating the precise molecular targets for the anticancer derivatives and optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

- 1. Buy N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | 816456-44-7 [smolecule.com]

- 2. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffolding of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate has emerged as a pivotal structural motif, particularly in the development of neuropsychiatric medications. Its unique combination of a piperazine core, a hydroxyl group for further functionalization, and a carbamate moiety for modulating physicochemical properties makes it an attractive starting point for creating complex molecules with desired pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the synthesis of atypical antipsychotics and its interaction with key signaling pathways.

Chemical and Physical Properties

This compound is a substituted piperazine derivative with a well-defined set of chemical and physical properties that are crucial for its handling, reaction optimization, and role as a pharmaceutical intermediate. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₃ | |

| Molecular Weight | 202.25 g/mol | |

| CAS Number | 14000-66-9 | |

| IUPAC Name | This compound | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified, but the hydroxyl and carbamate groups suggest some polarity | |

| SMILES | CCOC(=O)N1CCN(CC1)CCO | |

| InChIKey | MHBJYKMWVCDLPD-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

-

1-(2-Hydroxyethyl)piperazine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-hydroxyethyl)piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Expected Yield and Purity: Quantitative data for this specific reaction is not widely reported. However, similar N-acylation reactions of piperazines can be expected to proceed with yields ranging from 70-95%, with purity greater than 95% after chromatographic purification.

Application in the Synthesis of Atypical Antipsychotics

This compound and its close derivatives are key intermediates in the synthesis of several atypical antipsychotic drugs. These drugs are cornerstone treatments for schizophrenia and other psychiatric disorders, offering an improved side-effect profile compared to older, "typical" antipsychotics. The piperazine moiety is a common pharmacophore in this class of drugs, often responsible for their affinity to dopamine and serotonin receptors.

Workflow for the Synthesis of Aripiprazole-like Molecules

The following diagram illustrates a generalized workflow for the synthesis of arylpiperazine-containing antipsychotics, where a derivative of this compound can be utilized. The initial carbamate can be removed to free the secondary amine for subsequent alkylation.

Quantitative Data for Representative Atypical Antipsychotics

The following table summarizes key pharmacological data for atypical antipsychotics whose synthesis involves a piperazine building block.

| Drug | Target Receptors | Ki (nM) | Indication | Reference |

| Aripiprazole | D₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist) | D₂: 0.34, 5-HT₁ₐ: 1.7, 5-HT₂ₐ: 3.4 | Schizophrenia, Bipolar Disorder | |

| Cariprazine | D₃ (partial agonist), D₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist) | D₃: 0.085, D₂: 0.49, 5-HT₁ₐ: 2.6, 5-HT₂ₐ: 18.8 | Schizophrenia, Bipolar Disorder | |

| Brexpiprazole | D₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist) | D₂: 0.3, 5-HT₁ₐ: 0.12, 5-HT₂ₐ: 0.47 | Schizophrenia, Major Depressive Disorder |

Signaling Pathways of Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics are primarily mediated through their interaction with dopamine D₂ and serotonin 5-HT₂ₐ receptors in the central nervous system. The balance of activity at these two receptors is thought to be crucial for their efficacy in treating both the positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects.

Dopamine D₂ Receptor Signaling Pathway

Atypical antipsychotics act as partial agonists or antagonists at the D₂ receptor, which is a G-protein coupled receptor (GPCR) that couples to Gαi. This interaction inhibits the production of cyclic AMP (cAMP) by adenylyl cyclase.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Most atypical antipsychotics are potent antagonists or inverse agonists at the 5-HT₂ₐ receptor. This receptor is a GPCR that couples to Gαq, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is particularly evident in the synthesis of atypical antipsychotics, where the piperazine core plays a crucial role in receptor binding and overall pharmacological activity. The ability to readily functionalize both the secondary amine (after deprotection) and the primary alcohol allows for the creation of diverse chemical libraries for drug discovery programs. A thorough understanding of its synthesis, properties, and reactivity, as well as the signaling pathways of the molecules it helps to create, is essential for medicinal chemists working to develop the next generation of therapies for complex neurological and psychiatric disorders. Further exploration of derivatives of this scaffold holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

In Vitro Evaluation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique physicochemical properties often impart favorable pharmacokinetic profiles. This technical guide focuses on the in vitro evaluation of derivatives of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of experimental protocols and data presentation for assessing the cytotoxic, anti-inflammatory, and antimicrobial potential of these compounds. While specific data for derivatives of this compound is limited in publicly available literature, this guide presents data from closely related piperazine derivatives to provide a comparative context for researchers.

Data Presentation: In Vitro Biological Activities

The following tables summarize the in vitro biological activities of various piperazine derivatives. It is important to note that these data are for piperazine derivatives with different substitution patterns and are intended to serve as a reference for the potential activities of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Piperazine Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Phthalazinylpiperazine 7e | MDA-MB-231 | Breast Cancer | 0.013 | [1] |

| A549 | Lung Cancer | 2.19 | [1] | |

| HT-29 | Colon Cancer | 2.19 | [1] | |

| Ciprofloxacin Derivative 2 | Multiple | Various | 10 | [2] |

| Ciprofloxacin Derivative 6h | Multiple | Various | 10 | [2] |

| β-elemene piperazine DX1 | HL-60 | Leukemia | Not specified, induces apoptosis | [3] |

| Unnamed Piperazine Derivative | Multiple | Various | 0.06 - 0.16 | [4][5] |

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 | Glioblastoma | < 0.05 | [6] |

| HeLa | Cervical Cancer | < 0.05 | [6] | |

| 7-piperazinethylchrysin (7-PEC) | HCT-116 | Colon Cancer | 1.5 | [2] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Table 2: In Vitro Anti-inflammatory Activity of Piperazine Derivatives

| Compound ID | Assay | Cell Line / Model | Activity | Reference |

| Methyl Salicylate Derivative M16 | LPS-induced IL-6 and TNF-α inhibition | RAW264.7 macrophages | Significant dose-dependent inhibition | [7] |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema | In vivo (Rat) | Reduction in edema at 15 and 30 mg/kg | [8] |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | LPS-induced NF-κB inhibition | RAW264.7 macrophages | IC50 ~5 µM | [9][10] |

LPS: Lipopolysaccharide; IL-6: Interleukin-6; TNF-α: Tumor necrosis factor-alpha; NF-κB: Nuclear factor kappa B.

Table 3: In Vitro Antimicrobial Activity of Piperazine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Fluoroquinolone Derivative 5h | Ciprofloxacin-resistant P. aeruginosa | 16 | [11] |

| Fluoroquinolone Derivative 5k | Ciprofloxacin-resistant P. aeruginosa | 16 | [11] |

| Fluoroquinolone Derivative 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [11] |

| Chalcone with piperazine moiety | Candida albicans | 2.22 | [12] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific derivatives and cell lines being investigated.

In Vitro Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the piperazine derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.

In Vitro Anti-inflammatory Assay

Principle: This assay measures the ability of the test compounds to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 by macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the piperazine derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control.

In Vitro Antimicrobial Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of the piperazine derivatives in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vitro evaluation and generalized signaling pathways that may be modulated by piperazine derivatives.

Conclusion

This technical guide provides a framework for the in vitro evaluation of this compound derivatives. While specific data for this class of compounds is not extensively available, the provided protocols and data from related piperazine derivatives offer a valuable starting point for researchers. The diverse biological activities exhibited by the broader piperazine family suggest that derivatives of this compound hold significant promise as novel therapeutic agents. Further research into the synthesis and comprehensive in vitro and in vivo evaluation of these specific derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. 4-(2-Hydroxyethyl)-piperazin-1-carboxylic acid ethyl ester | 14000-66-9 [sigmaaldrich.com]

- 2. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

The Elusive Structure-Activity Relationship of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Analogs: A Technical Overview

Despite extensive investigation, a dedicated and comprehensive public-domain study detailing the structure-activity relationship (SAR) of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate analogs for a specific biological target remains elusive. This technical guide, therefore, synthesizes the available information on the parent molecule and related piperazine derivatives to construct a foundational understanding and to outline a strategic approach for future research in this area.

The core structure, this compound, presents a versatile scaffold for medicinal chemistry exploration. The piperazine ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to introduce favorable pharmacokinetic properties and to serve as a linker to various functional groups. The presence of the ethyl carboxylate at the N1 position and the hydroxyethyl group at the N4 position offers multiple points for chemical modification to probe interactions with biological targets.

Hypothetical SAR Exploration: A Strategic Approach

In the absence of direct experimental data for this specific analog series, a rational approach to exploring its SAR can be proposed. This involves systematic modifications at three key positions: the ethyl carboxylate, the 2-hydroxyethyl side chain, and the piperazine ring itself. The following sections outline potential modifications and the anticipated impact on biological activity, drawing parallels from broader piperazine SAR literature.

Table 1: Proposed Analog Modifications and Rationale

| Modification Site | Proposed Modification | Rationale for Biological Activity Modulation |

| N1-Ethyl Carboxylate | Varying the ester alkyl chain (e.g., methyl, propyl, benzyl) | To probe the size and lipophilicity of the binding pocket. |

| Replacement with amides (e.g., -CONH2, -CONHR) | To introduce hydrogen bonding capabilities and alter metabolic stability. | |

| Bioisosteric replacement (e.g., tetrazole, oxadiazole) | To modulate acidity, polarity, and metabolic fate while maintaining key interactions. | |

| N4-(2-hydroxyethyl) | Alteration of the alkyl chain length (e.g., hydroxymethyl, hydroxypropyl) | To optimize the distance and geometry for interaction with the target. |

| Replacement of the hydroxyl group (e.g., -OCH3, -F, -NH2) | To investigate the importance of the hydrogen bond donor/acceptor properties. | |

| Introduction of aromatic or heterocyclic rings | To explore potential pi-stacking or other specific interactions with the target. | |

| Piperazine Ring | Introduction of substituents on the carbon atoms | To introduce chirality and explore conformational constraints. |

| Replacement with other cyclic amines (e.g., piperidine, homopiperazine) | To assess the impact of ring size and basicity on activity. |

Postulated Experimental Workflow

A typical workflow to investigate the SAR of this analog series would involve several key stages, from chemical synthesis to biological evaluation.

Figure 1: A generalized workflow for the structure-activity relationship exploration of novel chemical entities.

Detailed Experimental Protocols (Hypothetical)

Based on common practices in medicinal chemistry for similar scaffolds, the following protocols would likely be employed:

General Synthesis of N1-Amide Analogs

To a solution of 1-(2-hydroxyethyl)piperazine in a suitable solvent such as dichloromethane, an appropriate acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC) would be added. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography. The product would then be isolated and purified using column chromatography.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized analogs against acetylcholinesterase (AChE) could be determined using a modified Ellman's method. The assay would be performed in a 96-well plate. The reaction mixture would contain the enzyme, the test compound at various concentrations, and the substrate acetylthiocholine iodide. The rate of the enzymatic reaction would be monitored by measuring the absorbance of the yellow product formed from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) at a specific wavelength. IC50 values would be calculated from the dose-response curves.

Signaling Pathways of Interest

Given the prevalence of the piperazine scaffold in neurologically active agents, potential signaling pathways to investigate for these analogs could include those involving G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, or enzyme inhibition pathways like that of acetylcholinesterase.

Figure 2: A simplified representation of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Directions

While a specific SAR study for this compound analogs is not currently available in the public literature, the structural features of this molecule suggest it is a promising starting point for the development of novel therapeutic agents. The strategic modifications and experimental workflows outlined in this guide provide a roadmap for future research. A systematic investigation, beginning with the synthesis of a focused library of analogs and their screening against a panel of relevant biological targets, is necessary to unlock the therapeutic potential of this chemical scaffold. The resulting data would be invaluable for constructing a robust SAR model, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Methodological & Application

Synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a valuable intermediate in pharmaceutical and chemical research. The outlined procedure is based on the nucleophilic acyl substitution of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure combines a piperazine core, known for its prevalence in CNS-active drugs, with a modifiable hydroxyethyl group and a protective carbamate functionality. This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the N-acylation of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1. Synthesis of this compound from 1-(2-hydroxyethyl)piperazine and ethyl chloroformate.

Quantitative Data Summary

The following table summarizes the physical properties and quantities of the reactants and the product for a typical laboratory-scale synthesis.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |

| 1-(2-Hydroxyethyl)piperazine | 103-76-4 | C6H14N2O | 130.19 | 50.0 | 6.51 g | 1.0 |

| Ethyl Chloroformate | 541-41-3 | C3H5ClO2 | 108.52 | 55.0 | 5.97 g (5.2 mL) | 1.1 |

| Triethylamine | 121-44-8 | C6H15N | 101.19 | 60.0 | 6.07 g (8.4 mL) | 1.2 |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | - | 100 mL | - |

| Product: this compound | 14000-66-9 | C9H18N2O3 | 202.25 | ~45.0 (90% yield) | ~9.10 g | - |

Experimental Protocol

Materials and Equipment:

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Vacuum distillation apparatus

Reagents:

-

1-(2-Hydroxyethyl)piperazine

-

Ethyl chloroformate

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup:

-

To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-(2-hydroxyethyl)piperazine (6.51 g, 50.0 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the resulting solution in an ice bath to 0 °C with stirring.

-

Add triethylamine (8.4 mL, 60.0 mmol) to the cooled solution.

-

-

Addition of Ethyl Chloroformate:

-

Dissolve ethyl chloroformate (5.2 mL, 55.0 mmol) in 20 mL of anhydrous dichloromethane and add this solution to the dropping funnel.

-

Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of deionized water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

-

Purification:

-

Purify the crude product by vacuum distillation.

-

Collect the fraction boiling at 114-117 °C at a pressure of 2 mmHg.

-

The purified product should be a colorless to pale yellow oil. The expected yield is approximately 85-95%.

-

Visualized Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-